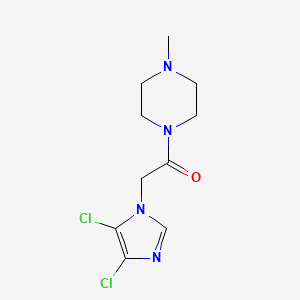

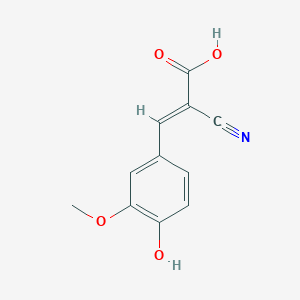

![molecular formula C10H8Cl2N2O B3033922 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole CAS No. 126355-49-5](/img/structure/B3033922.png)

1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole

Descripción general

Descripción

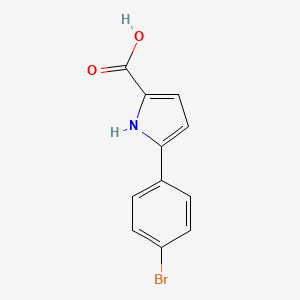

“1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole” is also known as Miconazole . It is an azole antifungal with broad-spectrum activity used to treat fungal infections affecting the vagina, mouth, and skin, including candidiasis .

Molecular Structure Analysis

The empirical formula of “this compound” is C18H14Cl4N2O·HNO3 . Its molecular weight is 479.14 .Physical And Chemical Properties Analysis

Miconazole is a white or off-white, crystalline powder that is poorly soluble in water and soluble in organic solvents such as chloroform, ethanol, and acetone. Its solubility is pH-dependent, and it is more soluble in alkaline solutions.Aplicaciones Científicas De Investigación

Antifungal Properties

- The compound shows significant antifungal properties. For instance, a study reported the synthesis and high efficacy of 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride as an antifungal agent, specifically against guinea pig dermatophytosis when applied topically in cream and gel formulations (Ogata et al., 1983).

Heme Oxygenase Inhibition

- The compound has been evaluated for its ability to inhibit heme oxygenase. A study synthesized and assessed a series of 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, including variants with halogen substitution in the phenyl ring, as novel inhibitors of heme oxygenase. The entire library was found to be highly active, especially the bromine- and iodine-substituted derivatives (Roman et al., 2007).

Synthesis and Antimycotic Activity

- The compound has been synthesized and tested for its antimycotic activity. A new series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime showed preliminary antimycotic data, indicating potential for further research in this field (Raga et al., 1992).

Anticonvulsant Properties

- There is evidence of anticonvulsant activity in derivatives of the compound. A study demonstrated potent anticonvulsant activity for a number of 1-(naphthylalkyl)-1H-imidazoles, including some with functional groups in the alkylene bridge, suggesting clinical potential in this area (Walker et al., 1981).

Synthesis of Antifungal Agents

- The compound has been used as an intermediate in the synthesis of antifungal agents. For instance, a study reported the synthesis and characterization of (1)-1-(4-chlorophenyl)-N-hydroxy-3-(1-imidazol-1-yl)propan-1-imine, a useful intermediate for the creation of new imidazole-containing antifungal agents (Attia et al., 2013).

Synthesis of Miconazole Nitrate

- A study focused on the process improvement in the synthesis of Miconazole Nitrate, a well-known antifungal drug, using α-(1-Imidazol)-2,4-dichloro-phenylethanone as a key intermediate. This highlights the compound's role in the pharmaceutical manufacturing process (Bin et al., 2009).

Neurotoxicity Screening

- The compound has been part of studies evaluating neurotoxicity and anticonvulsant properties. A series of 1,2,4-trisubstituted-1H- imidazole derivatives were synthesized and tested for anticonvulsant activity, showing potential in this area (Husain et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(2,4-dichlorophenyl)methoxy]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c11-9-2-1-8(10(12)5-9)6-15-14-4-3-13-7-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSRGZUBRFXYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B3033842.png)

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3033850.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033860.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033861.png)